molecular formula C15H15N3O B14709327 1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- CAS No. 22086-98-2

1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)-

Cat. No.: B14709327
CAS No.: 22086-98-2
M. Wt: 253.30 g/mol
InChI Key: JPUQJRMLONBSTN-UHFFFAOYSA-N
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Description

1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- is a heterocyclic compound that belongs to the class of pyrazolobenzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a benzoxazepine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- typically involves the formation of the pyrazole ring followed by the construction of the benzoxazepine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-Pyrazolo(3,4-b)(1,4)benzoxazepine, 4,5-dihydro-1,3-dimethyl-4-(2-propynyl)- lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

22086-98-2

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

1,3-dimethyl-4-prop-2-ynyl-5H-pyrazolo[3,4-b][1,4]benzoxazepine

InChI

InChI=1S/C15H15N3O/c1-4-9-18-10-12-7-5-6-8-13(12)19-15-14(18)11(2)16-17(15)3/h1,5-8H,9-10H2,2-3H3

InChI Key

JPUQJRMLONBSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N(CC3=CC=CC=C3O2)CC#C)C

Origin of Product

United States

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